PF-06737007

概要

準備方法

PF-06737007の合成には、コアのピペリジン構造の調製から始まる複数の工程が含まれます。合成経路には、以下の重要な工程が含まれます。

ピペリジンコアの形成:

ベンザミド基の付加: ベンザミド基は、エーテル結合を介してピペリジンコアに結合されます。

トリフルオロメトキシフェニル基の導入: トリフルオロメトキシフェニル基は、求核置換反応によって導入されます.

This compoundの工業生産方法は広く文書化されていませんが、この化合物は通常、高純度と収率を確保するために、制御された条件下で研究室で合成されます。

化学反応の分析

PF-06737007は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体になります。

還元: 還元反応を実行して、化合物上の官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤があります。これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究における用途

This compoundは、以下を含む、幅広い科学研究における用途があります。

科学的研究の応用

PF-06737007 has a wide range of scientific research applications, including:

作用機序

PF-06737007は、細胞シグナル伝達経路に関与しているTrk受容体を阻害することにより、その効果を発揮します。この化合物は、Trk受容体の活性部位に結合し、下流のシグナル伝達分子のリン酸化と活性化を防ぎます。 この阻害は、疼痛シグナル伝達やその他の細胞応答の減少につながります . This compoundの分子標的には、TrkA、TrkB、TrkC受容体があり、それぞれIC50値は7.7 nM、15 nM、3.9 nMです .

類似化合物の比較

This compoundは、パンTrk阻害剤としての高い選択性と効力で独自性を発揮しています。類似の化合物には、以下が含まれます。

PF-06683324: 同様の特性を持つ別のTrk阻害剤ですが、化学構造が異なります.

PF-06733804: 比較可能なTrk阻害活性を持つ関連化合物.

PF-4778574: ファイザー社によって研究目的で開発された別のキナーゼ阻害剤.

類似化合物との比較

PF-06737007 is unique in its high selectivity and potency as a pan-Trk inhibitor. Similar compounds include:

生物活性

PF-06737007 is a small molecule inhibitor primarily developed by Pfizer for research into kinase phosphatase biology. This compound has garnered attention due to its potential applications in treating various conditions, particularly those related to pain and neurological disorders. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound functions as an inhibitor of the tropomyosin receptor kinase (Trk) family, which plays a crucial role in cellular signaling pathways associated with neurobiology and pain modulation. The compound's ability to inhibit Trk receptors is significant as it can lead to reduced pain signaling and influence various cellular responses.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of Trk receptors. By binding to the active site of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling molecules. This inhibition is critical in modulating pain pathways and has implications for treating conditions such as chronic pain and other neurological disorders.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, demonstrating its efficacy in inhibiting Trk receptors. The following table summarizes key findings from research studies regarding its potency and selectivity:

Case Study 1: Efficacy in Tumor Cell Lines

A study investigated the effects of this compound on various human tumor cell lines, particularly focusing on its activity against the c-Met receptor. The results indicated significant tumor growth inhibition across multiple cell lines, suggesting potential applications in oncology.

Case Study 2: Pain Modulation

In a clinical setting, this compound was evaluated for its effects on pain modulation in animal models. The compound demonstrated a marked reduction in pain responses compared to control groups, highlighting its potential therapeutic role in managing chronic pain conditions.

Research Findings

Research has consistently shown that this compound can effectively inhibit Trk receptor activity, leading to decreased cellular signaling associated with pain and tumor growth. Its selective action on specific kinases makes it a valuable tool in both preclinical and clinical research settings.

Summary of Findings

- Inhibition of Trk Receptors : this compound significantly inhibits Trk receptor activity, leading to reduced cellular signaling associated with pain.

- Tumor Growth Inhibition : Effective against various human tumor cell lines by inhibiting c-Met kinase.

- Potential Therapeutic Applications : Promising candidate for treating chronic pain and certain types of cancer.

特性

IUPAC Name |

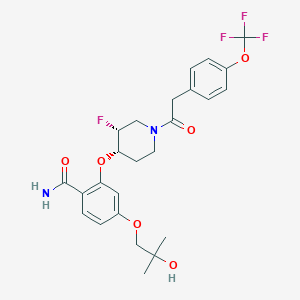

2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-4-(2-hydroxy-2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F4N2O6/c1-24(2,34)14-35-17-7-8-18(23(30)33)21(12-17)36-20-9-10-31(13-19(20)26)22(32)11-15-3-5-16(6-4-15)37-25(27,28)29/h3-8,12,19-20,34H,9-11,13-14H2,1-2H3,(H2,30,33)/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGNDRENPBZKA-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC(=C(C=C1)C(=O)N)OC2CCN(CC2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COC1=CC(=C(C=C1)C(=O)N)O[C@H]2CCN(C[C@H]2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。